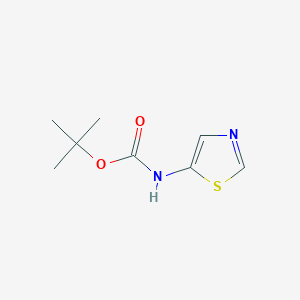

5-(Boc-amino)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-9-5-13-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWDCMWXFIZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700601 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-50-7 | |

| Record name | tert-Butyl 1,3-thiazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Boc Amino Thiazole and Analogues

Classical and Contemporary Approaches to 5-Aminothiazole Synthesis

The construction of the 5-aminothiazole core has been a subject of extensive research, leading to the development of several named reactions and innovative one-pot procedures.

Hantzsch Thiazole (B1198619) Synthesis Modifications

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in thiazole chemistry, traditionally involving the condensation of α-haloketones with thioamides. ijarsct.co.innumberanalytics.comkuey.net While this method is highly versatile for preparing a variety of substituted thiazoles, modifications have been developed to specifically access 5-aminothiazole derivatives. tandfonline.comijarsct.co.innii.ac.jp These adaptations often involve the use of specialized starting materials to introduce the amino functionality at the desired position. However, the classic Hantzsch synthesis and its direct modifications can sometimes be limited by harsh reaction conditions and unsatisfactory yields. ijarsct.co.in

A notable modification involves the reaction of α-halocarbonyl compounds with N-monosubstituted thioamides, which can lead to the formation of thiazolium salts in excellent yields. tandfonline.com Another approach utilizes the cyclization of thiourea (B124793) or thioamides with α-halo ketones and iodine to produce 2-aminothiazoles with high yields. jpionline.org

| Reactants | Product | Conditions | Yield |

| α-Haloketone, Thioamide | 2,4,5-Trisubstituted Thiazole | Varies | Good |

| α-Bromo-α-tetrafluoroethoxy acetophenone, Thiobenzamide | 2,4-Diphenyl-5-(1,1,2,2-tetrafluorethoxy)-thiazole | Dioxane, 60°C | 18-20% ijarsct.co.in |

| N-Monosubstituted thioamides, α-Halocarbonyl compounds | Thiazolium salt | Varies | Excellent tandfonline.com |

Cook-Heilbron Synthesis and Related Mechanistic Studies

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, the Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles. wikipedia.org This reaction involves the treatment of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. ijarsct.co.inwikipedia.orgpharmaguideline.com The mechanism begins with a nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of carbon disulfide, followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole. wikipedia.org This method was a significant breakthrough as it offered good yields and a broader scope for synthesizing this class of compounds, which were previously not well-explored. wikipedia.org

For example, the reaction of aminoacetonitrile (B1212223) with dithiophenylacetic acid produces 5-amino-2-benzylthiazole. wikipedia.org Similarly, reacting α-aminonitriles with carbon disulfide can yield 5-amino-2-mercaptothiazole. ijarsct.co.inkuey.net

| Reactants | Product |

| α-Aminonitriles, Carbon Disulfide | 5-Amino-2-mercaptothiazole ijarsct.co.inkuey.net |

| Aminoacetonitrile, Dithiophenylacetic acid | 5-Amino-2-benzylthiazole wikipedia.org |

| Ethyl aminocyanoacetate, Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole wikipedia.org |

One-Pot Multicomponent Reactions for Thiazole Annulation

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. researchgate.netacs.org Several MCRs have been developed for the synthesis of thiazole derivatives, including 5-aminothiazoles.

One such approach involves a four-component coupling reaction to generate 5-aminothiazoles. researchgate.net Another innovative one-pot, three-component strategy utilizes isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium to synthesize 2-iminothiazolines and 2-aminothiazoles. researchgate.net A domino reaction has also been developed for the synthesis of 4-aminothiazole-2(3H)-thiones by reacting primary amines, 2-bromo-2-arylacetonitriles, and carbon disulfide. thieme-connect.com The use of Ugi reactions with ammonia (B1221849) as the amine component has also provided rapid access to a wide range of 5-aminothiazole derivatives. acs.org These methods often proceed under mild conditions and can provide access to complex thiazole structures in a single synthetic operation.

Targeted Synthesis of 5-(Boc-amino)thiazole Derivatives

The synthesis of specifically protected derivatives, such as this compound, requires strategies that are compatible with the protecting group and often necessitate control over stereochemistry.

Stereoselective and Diastereoselective Synthesis Approaches

The synthesis of chiral this compound derivatives is crucial for their application in medicinal chemistry and as building blocks for complex natural products. Stereoselective approaches often involve the use of chiral auxiliaries or catalysts.

One reported method for the highly diastereoselective synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates utilizes the reduction of N-tert-butanesulfinyl ketimines. jst.go.jp The choice of reducing agent was found to be critical, with L-Selectride® providing high diastereoselectivity. The resulting amine from the reduction is then protected with a Boc group. jst.go.jp

Another strategy involves the stereoselective synthesis of α-aminoacid derivatives through four-component reactions using 1-amino-carbohydrates as a chiral amine source. kirj.ee The carbohydrate auxiliary can later be cleaved to yield the desired chiral amino acid derivative. The synthesis of a protected (1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid, a component of the antibiotic nosiheptide, has been achieved stereoselectively starting from 5-oxo-L-proline. oup.com

| Starting Material | Key Step | Product |

| 2-Bromothiazole | Diastereoselective reduction of N-tert-butanesulfinyl ketimines | 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates jst.go.jp |

| 1-Amino-carbohydrates | Four-component Ugi reaction | Stereoselective α-aminoacid derivatives kirj.ee |

| 5-Oxo-L-proline | Multi-step synthesis | Protected (1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid oup.com |

Polymer-Supported and Solid-Phase Synthetic Protocols

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification procedures. rsc.orgrsc.org Several polymer-supported methods have been developed for the synthesis of aminothiazoles. rsc.orgrsc.org

One approach utilizes a trityl isothiocyanate (TrITC) resin, which is reacted with a methyl 2-chloroacetoacetate, followed by cyclization and cleavage to yield 2-aminothiazole-5-carboxylic acid methyl esters. rsc.org Another method involves the use of a polymer-supported base, 1,5,7-triazabicyclo[4.4.0]-dec-5-ene (TBD-P), to facilitate the reaction between α-bromo acetophenones and thiourea. rsc.org

An efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives has been developed using a traceless sulfide (B99878) linker on a Merrifield resin. researchgate.net The synthesis begins with a Thorpe-Ziegler type cyclization, followed by N-acylation and subsequent nucleophilic desulfonative substitution to introduce diversity. The use of polymer-bound N-protected (t-BOC) amino acids has also been explored in the context of synthesizing sugar-amino acid conjugates, demonstrating the utility of solid-phase techniques for handling Boc-protected intermediates. nlc-bnc.ca

| Solid Support | Key Reaction | Product |

| Trityl isothiocyanate (TrITC) resin | Condensation with methyl 2-chloroacetoacetate | 2-Aminothiazole-5-carboxylic acid methyl esters rsc.org |

| Merrifield resin with a sulfide linker | Thorpe-Ziegler cyclization, N-acylation, nucleophilic substitution | 2,4-Disubstituted 5-carbamoyl-thiazole derivatives researchgate.net |

| Polymer-supported TBD | Reaction of α-bromo acetophenones with thiourea | Aminothiazoles rsc.org |

Utility of Alpha-Haloketones and Thiourea Condensations

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring and is widely applicable for preparing 2-aminothiazole (B372263) derivatives. rsc.org This method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. uq.edu.au The general mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. uq.edu.au

This strategy is effective for creating 5-substituted-2-aminothiazoles, which can then be protected with a tert-butoxycarbonyl (Boc) group, or by using precursors that already contain the desired functionalities. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea yields ethyl 2-aminothiazole-5-carboxylate, a key intermediate that can be subsequently Boc-protected. semanticscholar.org

A challenge in this synthesis, particularly when starting with N-Boc protected amino acids to form precursors, is that the acidic conditions often required for the final dehydration step of the Hantzsch reaction can inadvertently cleave the acid-labile Boc group. beilstein-journals.org A common strategy to overcome this is to proceed with the cyclization and then re-protect the resulting free amine in a subsequent step. beilstein-journals.org For example, after the initial condensation and cyclization, the reaction mixture can be neutralized and treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the Boc group onto the 2-amino position of the thiazole. beilstein-journals.org

Modified Hantzsch methods have also been developed to mitigate issues like racemization and improve stereocontrol, which is critical when dealing with chiral precursors. uq.edu.auresearchgate.net These modifications often involve carefully controlled reaction conditions or the use of specific reagents to facilitate the dehydration of the hydroxythiazoline intermediate under milder conditions. researchgate.net

Table 1: Hantzsch Thiazole Synthesis Examples

| α-Haloketone Precursor | Thio-Component | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Thiourea | Acetic acid, reflux, 60–65°C, 11 hours | Ethyl 2-aminothiazole-5-carboxylate | |

| α-Bromoketones derived from N-Boc-amino acids | Thiourea derivatives | Typically involves cleavage of the Boc group during acidic dehydration, followed by re-protection. | 2-Aminothiazole templates | rsc.org |

| Ethyl bromopyruvate | Thioamide | Initial condensation followed by dehydration with trifluoroacetic anhydride (B1165640) (TFAA) and pyridine. | Aromatized thiazole product | nih.gov |

| α-Bromoketone | Thiourea | Condensation with thiourea can lead to Boc-group cleavage if present; requires reprotection step. | 2-Aminothiazole | beilstein-journals.org |

Synthesis via β-Enamino Diketones

Modern synthetic chemistry has explored alternative, greener routes to thiazoles, with the use of enaminones (related to β-enamino diketones) emerging as a promising strategy. thieme-connect.comorganic-chemistry.orgresearchgate.net These methods offer sustainable pathways, often utilizing photocatalysis or electrochemistry, to construct the 2-aminothiazole core via tandem C–S and C–N bond formation. thieme-connect.comorganic-chemistry.orgrsc.org

In a typical photocatalytic approach, an enaminone reacts with a thiourea in the presence of a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, under visible light irradiation and an air atmosphere. thieme-connect.comorganic-chemistry.org The reaction is often promoted by an acid additive like hydrochloric acid. organic-chemistry.org This method has demonstrated broad substrate tolerance, accommodating various substituted enaminones and thioureas to produce monocyclic and fused thiazole derivatives in moderate to excellent yields. organic-chemistry.orgresearchgate.net The mechanism is believed to proceed through a free-radical pathway involving single-electron transfer steps. organic-chemistry.org

Electrochemical methods provide another powerful tool for synthesizing 2-aminothiazoles from enaminones and thioureas. rsc.orgrsc.org This technique involves a cascade reaction initiated by the electrochemical C–H thiolation of the enaminone, followed by C–N amination to form the thiazole ring. rsc.org This approach is notable for its mild conditions and avoids the need for external chemical oxidants. It has been successfully applied to N,N-dimethyl enaminones reacting with various thioureas, including cyclic variants, to produce a diverse range of 2-aminothiazole products. rsc.org

Table 2: Thiazole Synthesis from Enaminone Precursors

| Method | Enaminone Substrate | Thio-Component | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Photocatalysis | Substituted Phenyl Enaminones | Thiourea | Ru(bpy)₃Cl₂·6H₂O, visible light, HCl (additive), ethanol, air atmosphere | 2-Aminothiazoles | thieme-connect.comorganic-chemistry.org |

| Electrochemistry | N,N-Dimethyl Enaminones | Thiourea | Undivided cell, graphite (B72142) electrodes, HCl (electrolyte/promoter), MeOH | 2-Aminothiazoles | rsc.orgrsc.org |

| Photocatalysis | Various Enaminones | Cyclic Thioureas | Rh(bpy)₃Cl₂·6H₂O, visible light, ethanol | Fused Thiazoles | thieme-connect.com |

Strategies for Boc-Protection and Deprotection in Thiazole Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. fishersci.co.ukorganic-chemistry.org

Boc-Protection:

The protection of an amino group on a thiazole ring is typically achieved by reacting the aminothiazole with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk The reaction is generally performed in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base. Common bases include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst. The reaction is usually conducted at room temperature or with gentle cooling (0°C to room temperature) and proceeds to completion within several hours. nih.gov

Table 3: Boc-Protection of Aminothiazoles

| Substrate | Reagent | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Ethyl 5-aminothiazole-2-carboxylate | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Anhydrous THF | Room temp, 6 hours | |

| Generic Aminothiazole | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room temp, 12 hours | |

| Thiazole Amino Acid Derivative | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | 1,4-Dioxane | Room temp, 2 hours | jst.go.jp |

Boc-Deprotection:

The removal of the Boc group is most frequently accomplished via acidolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used, typically in a non-protic solvent like dichloromethane (DCM) or an ether-based solvent like 1,4-dioxane. nih.govfishersci.co.ukcommonorganicchemistry.com The reaction is generally rapid, often completing within a few hours at room temperature. fishersci.co.uk

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This intermediate readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.com A potential complication is the alkylation of other nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by using scavengers like anisole (B1667542) or thioanisole. acsgcipr.org Alternatively, thermal deprotection methods in continuous flow reactors offer an acid-free approach to Boc removal. nih.gov

Table 4: Boc-Deprotection of Aminothiazoles

| Reagent | Solvent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to room temp, 1-12 hours | Common, efficient, but harsh. Volatiles removed in vacuo. | nih.govfishersci.co.ukcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room temp, ~2 hours | Provides the amine as a hydrochloride salt. | fishersci.co.ukjst.go.jp |

| Aqueous Phosphoric Acid | - | - | An environmentally benign alternative. | mdpi.com |

| Thermal (No Acid) | Methanol or TFE | High temp (e.g., 120°C) in continuous flow | Acid-free method, allows for selective deprotection based on temperature control. | nih.gov |

Functional Group Interconversions on the Thiazole Core

The thiazole ring within this compound is a hub for various functional group interconversions, enabling the synthesis of diverse derivatives. The Boc protecting group is crucial in these transformations, as its acid-labile nature allows for selective deprotection under mild conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to reveal the free amine for further reactions. nih.gov

One notable transformation is the "halogen dance" rearrangement. A protected 5-bromothiazole (B1268178) can undergo rearrangement to a 2-amino-4-bromothiazole, a reaction that proceeds via a thermodynamically preferred N, C(5)-dianion intermediate. nih.gov This method provides access to 4-substituted thiazolides that are otherwise difficult to obtain. nih.gov

Furthermore, the thiazole ring can be a precursor for other heterocyclic systems. For instance, treatment of related thiazole derivatives can lead to intramolecular ring opening and tautomerization to form different heterocyclic esters. The thiazole moiety itself can be synthesized through methods like the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. jst.go.jpmdpi.com

Coupling Reactions and Derivatization Strategies

The derivatization of this compound through coupling reactions is a cornerstone for creating complex molecules with potential biological activity.

Amide Bond Formations

Amide bond formation is a frequently employed reaction in medicinal chemistry, and this compound derivatives are common substrates. nih.govresearchgate.net The Boc-protected amino group allows for coupling reactions at other positions of the molecule without interference. For instance, a carboxylic acid derivative of a thiazole can be coupled with various amines or anilines to form amide bonds. semanticscholar.orgnih.gov

A variety of coupling reagents are used to facilitate these reactions, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (DMAP). nih.gov This method has proven effective even for electron-deficient and sterically hindered amines. nih.govrsc.org Other common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.govgoogle.com

The general process involves the activation of a carboxylic acid, which then reacts with an amine to form the amide. researchgate.net For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with 3-((tert-butoxycarbonyl)amino)propanoic acid using HOBt/EDC. nih.gov Subsequent deprotection of the Boc group yields a free amine that can be further acylated with a range of benzoic acid derivatives. nih.gov

| Coupling Reagent Combination | Amine Type | Reaction Conditions | Outcome | Reference |

| EDC/HOBt/DMAP | Electron deficient anilines | Acetonitrile (B52724), room temp | Good to excellent yields | nih.gov |

| HATU/DIPEA | Sterically hindered amines | DMF, 4 days | Unsatisfactory to moderate yields | rsc.org |

| Acyl Fluorides (in situ) | Sterically hindered substrates | Elevated temperature | Good to excellent yields | rsc.org |

| HOBt/EDC | Primary amino acids | DMF, 50 °C | Efficient coupling | nih.gov |

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to create biaryl compounds. rsc.org In the context of this compound chemistry, this reaction is often employed to couple the thiazole core with various aryl or heteroaryl partners. researchgate.net

For these reactions to proceed, the thiazole must typically be functionalized with a boronic acid or a boronic ester, such as a pinacol (B44631) ester. rsc.orgvulcanchem.com For instance, 2-(Boc-amino)thiazole-5-boronic acid can participate in Suzuki-Miyaura coupling reactions with aryl halides, typically using a palladium catalyst and a base like potassium carbonate in a solvent such as toluene (B28343) or ethanol.

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and base. Buchwald's second-generation preformed catalysts, such as XPhos-Pd-G2, have been shown to be highly efficient for coupling Boc-protected aminomethyltrifluoroborates with aryl chlorides. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, making the Suzuki coupling a versatile method for elaborating the this compound scaffold. rsc.org The Masuda borylation–Suzuki coupling (MBSC) sequence offers a one-pot process to access complex (hetero)biaryls from (hetero)aryl halides. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-(Boc-amino)thiazole-5-boronic acid | Aryl halide | Palladium catalyst, K₂CO₃ | Biaryl compound | |

| N-Boc-protected indole (B1671886) iodide | Heteroaryl halide | XPhos-Pd-G2 A, Cs₂CO₃ | Heterobiaryl | mdpi.com |

| Potassium Boc-protected secondary aminomethyltrifluoroborate | Aryl chloride | XPhos-Pd-G2 A, Cs₂CO₃ | Secondary aminomethylated arene | nih.gov |

| 5-Bromo-indazoles | Pyrrole- or thiopheneboronic acids | Pd(dppf)Cl₂ | Indazole-based heteroaryl compounds | researchgate.net |

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions of this compound derivatives can lead to the formation of complex polycyclic structures. These reactions are often key steps in the synthesis of natural products and other biologically active molecules.

One example of an intramolecular cyclization involves the formation of a second thiazole ring. Acylation of a 2-aminobenzothiazole (B30445) with chloroacetyl chloride, followed by cyclization with thiourea, can produce bis-thiazolo derivatives. nih.govsemanticscholar.org

Another strategy involves multicomponent reactions. A sequential Ugi/deprotection/thionation/cyclization strategy has been used to synthesize 2,4-disubstituted 5-aminothiazoles. beilstein-journals.org This approach allows for significant diversity in the final products. beilstein-journals.org Similarly, intramolecular cyclization of β-enamino ketoesters with hydroxylamine (B1172632) can lead to the formation of 1,2-oxazole derivatives. beilstein-journals.org

The thiazole ring itself can be formed via an intramolecular cyclization. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide, which proceeds through an intramolecular 5-exo-dig cyclization to form a 5-aminothiazole. wikipedia.org More recently, photochemical irradiation has been shown to induce structural permutations in thiazoles, allowing for the selective and predictable rearrangement of substituents around the ring. researchgate.net

| Reaction Type | Starting Material | Key Reagents/Conditions | Product | Reference |

| Intramolecular Cyclization | Acylated 2-aminobenzothiazole | Thiourea | Bis-thiazolo derivative | nih.govsemanticscholar.org |

| Ugi/Cyclization Sequence | Linear dipeptide precursor | Lawesson's reagent, TFA | 2,4-disubstituted 5-aminothiazole | beilstein-journals.org |

| Cook-Heilbron Synthesis | α-aminonitrile | Carbon disulfide | 5-aminothiazole | wikipedia.org |

| Photochemical Rearrangement | Substituted thiazole | Light irradiation | Isomeric thiazole or isothiazole | researchgate.net |

Spectroscopic Analysis and Characterization

The structure of 5-(Boc-amino)thiazole is confirmed through various spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the thiazole (B1198619) ring protons, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the carbons of the thiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and vibrations associated with the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

This table is interactive. Users can sort and filter the data.

Detailed spectral data can be found in various chemical databases and research articles.

Computational and Theoretical Investigations of 5 Boc Amino Thiazole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of thiazole-containing compounds. mdpi.comphyschemres.org DFT calculations allow for the modeling and analysis of molecular structures, reactivity patterns, and stability. physchemres.org The choice of functional and basis set is critical for obtaining accurate results; a common approach involves using functionals like B3LYP or those from the M06 suite, paired with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions for greater accuracy. mdpi.comnih.govresearchgate.net

In studies of related thiazole (B1198619) derivatives, DFT has been employed to optimize molecular geometries and calculate various quantum chemical parameters. mdpi.comphyschemres.org These parameters help in understanding the electronic nature of the molecules. For instance, analysis of thymol-based amino-thiazole hybrids using the B3LYP/6-31G(d,p) level of theory has provided insights into their structural and electronic characteristics. physchemres.org Similarly, for certain thiazoline-2-thione derivatives, optimization was performed using the B3LYP functional with a 6-311++(d,p) basis set to analyze their electronic properties in detail. mdpi.com

Molecular Orbital Calculations and Conformational Analysis

Molecular orbital (MO) calculations are essential for understanding the electronic behavior and conformational stability of 5-(Boc-amino)thiazole and its analogues. nih.govjst.go.jp The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate directly to the molecule's ability to donate or accept electrons. mdpi.com

Conformational analysis, often performed using DFT methods, reveals the most stable three-dimensional arrangements of the atoms in a molecule. nih.govresearchgate.net For amino acids containing a thiazole ring, studies have shown a preference for a unique semi-extended β2 conformation. nih.govresearchgate.net The stability of this conformation is largely attributed to the formation of an intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govresearchgate.net

In some cases, weaker interactions such as Cα–H⋯O hydrogen bonds and electrostatic attractions between the amide oxygen and the thiazole sulfur atom also contribute to the stability of certain conformers. nih.gov The relative energies of different conformers can be calculated to estimate their population at a given temperature. nih.gov For example, in a study of a model thiazole-containing amino acid, the global minimum β2 conformation was found to have a high population of around 79% in the gas phase. nih.gov Molecular orbital calculations have also been used to evaluate the stability of geometric isomers in related systems, demonstrating that conjugation between the thiazole and imino groups could be lost in less stable isomers to avoid steric hindrance. jst.go.jp

Calculated Quantum Chemical Parameters for a Model Amino-Thiazole Derivative

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. physchemres.org |

| Chemical Hardness (η) | η = ΔE / 2 | Measures resistance to change in electron distribution |

| Global Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons |

| Electrophilicity (ω) | ω = χ² / 2η | Measures the propensity to accept electrons |

This table outlines key quantum chemical parameters calculated using DFT, which are used to describe the electronic structure and reactivity of thiazole derivatives. physchemres.org

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the reactivity of thiazole systems and elucidating reaction mechanisms. mdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, is a key tool in this area. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com For example, in a study of thiazoline-2-thione derivatives, the HOMO orbitals were found to be located on the thiazole thione and alkyl groups, while the LUMO was spread across most of the molecule, suggesting these regions are key to the binding process. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, further helping to identify reactive sites. physchemres.org Red-colored regions on an MEP map indicate areas of high electron density (nucleophilic potential), while blue regions signify electron-deficient areas (electrophilic potential). mdpi.com In related thiazole compounds, nucleophilic regions are often found around heteroatoms like sulfur and nitrogen, while electrophilic potential is higher on the aromatic ring itself, marking these as likely targets for nucleophilic and electrophilic reactions, respectively. mdpi.com

Computational studies also shed light on reaction mechanisms. The mechanism for the Cook-Heilbron synthesis of 5-aminothiazoles, for instance, involves a nucleophilic attack from an α-aminonitrile onto carbon disulfide, followed by an intramolecular cyclization and a final tautomerization to yield the aromatic 5-aminothiazole product. wikipedia.org This entire process can be modeled to understand the energetics and feasibility of each step. Theoretical studies on the thermolysis of related thionesters and thiolacetates have also been performed to explore various possible elimination mechanisms, including those involving six- and four-membered ring transition states. worldscientific.com

Structure Activity Relationship Sar Studies of 5 Boc Amino Thiazole Derivatives in Biological Contexts

Impact of Substituent Modifications on Biological Responses

SAR studies reveal that the biological activity of 5-aminothiazole derivatives is highly sensitive to the nature and position of various substituents on the thiazole (B1198619) core. Modifications at the 2-, 4-, and 5-positions have profound effects on potency and selectivity.

In the context of antifungal activity, research on derivatives of the 5-aminothiazole core has demonstrated the critical importance of a large, hydrophobic substituent at the 5-position. nih.gov A foundational SAR study on aminothiazoles identified a derivative, 41F5, as a highly active agent against Histoplasma yeast. nih.gov Subsequent synthesis and evaluation of analogues established that a naphth-1-ylmethyl group at the 5-position of the thiazole ring is optimal for potent growth inhibition. nih.gov Replacing this with a smaller benzyl (B1604629) group or a naphth-2-ylmethyl group generally leads to a decrease in activity, indicating a specific spatial requirement within the binding pocket of the molecular target. nih.gov

The substituent at the 2-position also plays a significant role in modulating activity. For derivatives with the optimal naphth-1-ylmethyl group at C5, variations in the amide substituent at C2 fine-tune the antifungal potency. nih.gov For instance, against Histoplasma capsulatum, compounds featuring cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide groups at the 2-position displayed the highest activity. nih.gov In contrast, for activity against Cryptococcus neoformans, smaller groups like cyclopentylamide or cyclohexylamide at the 2-position were preferred, while slightly larger substituents markedly decreased activity. nih.gov This highlights that substituent effects are often species-dependent.

The following table summarizes the impact of substituent modifications on the antifungal activity of 5-substituted-2-aminothiazole derivatives against Histoplasma capsulatum.

| Compound ID | 5-Position Substituent | 2-Position Substituent | Antifungal Activity (MIC₅₀ in µM) |

| 9b | Naphth-1-ylmethyl | Isopropylamide | 1.1 |

| 9c | Naphth-1-ylmethyl | Cyclopentylamide | 0.8 |

| 9d | Naphth-1-ylmethyl | Cyclohexylamide | 0.4 |

| 9e | Naphth-1-ylmethyl | Cyclohexylmethylamide | 0.4 |

| 9f | Naphth-1-ylmethyl | Cyclohexylethylamide | 0.4 |

Data sourced from studies on antifungal aminothiazole analogues. nih.gov

Design Principles for Modulating Biological Activity

The collective SAR findings provide key design principles for the optimization of 5-aminothiazole derivatives as biologically active agents. These principles guide the strategic placement of functional groups to enhance target interaction and potency.

A primary design principle is the strategic use of the 5-position to anchor the molecule in the target's binding site. For antifungal agents, this position must be occupied by a large, sterically defined hydrophobic group, such as naphth-1-ylmethyl, to achieve high potency. nih.gov The specific geometry of this group is crucial, suggesting a well-defined hydrophobic pocket in the fungal target. This principle emphasizes exploiting hydrophobic interactions at the C5-position as a primary driver of affinity.

A second principle involves the fine-tuning of activity and selectivity through modifications at the 2-position. Once the optimal C5-substituent is in place, the group at the 2-position can be varied to optimize interactions with adjacent regions of the binding site. The ideal size and nature of this group can differ depending on the specific biological target or organism. nih.gov For instance, while larger alkylamides are tolerated at the 2-position in Histoplasma-active compounds, smaller cycloalkylamides are required for activity against Cryptococcus. nih.gov This demonstrates the use of C2-substituents to dial in selectivity.

Finally, a crucial design consideration is the avoidance of substitutions that lead to steric hindrance or introduce unfavorable electronic or hydrophilic properties. SAR data consistently show that substitution at the 4-position is detrimental to activity in several compound series. nih.gov Likewise, the introduction of excessively bulky or hydrophilic groups at any position can abolish inhibitory activity, likely by preventing the molecule from adopting the correct conformation for binding or by introducing unfavorable interactions. nih.gov Therefore, maintaining a streamlined and appropriately sized scaffold, particularly around the C4 and C5 positions, is a key principle for preserving biological function.

Applications of 5 Boc Amino Thiazole in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Pharmaceutical Development

The thiazole (B1198619) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological relevance. nih.govmdpi.com Its presence in FDA-approved drugs such as the kinase inhibitor Dasatinib underscores its importance in pharmaceutical development. researchgate.net The thiazole nucleus is considered a "privileged scaffold" because its structure allows for versatile modifications, leading to compounds that can interact with a wide array of biological targets. nih.govnih.gov

The 5-amino group, often protected with a tert-butyloxycarbonyl (Boc) group to form 5-(Boc-amino)thiazole, provides a crucial handle for synthetic elaboration. The Boc protecting group allows for controlled chemical reactions at other positions of the thiazole ring before its removal to unmask the amine for further derivatization. This strategic protection is instrumental in building complex molecules with desired pharmacological profiles. The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole ring contribute to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and biological activity. nih.gov

The versatility of the 5-aminothiazole scaffold is evident in the broad range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com This wide therapeutic window has cemented the status of this compound as a valuable starting material in the quest for new and improved drugs.

Scaffold Derivatization for Target-Specific Agents

The chemical tractability of this compound facilitates its derivatization to generate libraries of compounds tailored for specific biological targets. The Boc-protected amino group at the 5-position allows for selective modifications at other positions of the thiazole ring. For instance, the C2 and C4 positions can be functionalized through various organic reactions to introduce different substituents that can modulate the compound's affinity and selectivity for a particular protein. researchgate.net

Once modifications at other positions are complete, the Boc group can be readily removed under acidic conditions to liberate the 5-amino group. This free amine then serves as a versatile point of attachment for a wide range of chemical moieties through reactions such as acylation, alkylation, and sulfonylation. This sequential and controlled derivatization strategy enables the systematic exploration of the chemical space around the thiazole core to optimize interactions with the target protein.

A notable example of this approach is in the development of P-glycoprotein (P-gp) modulators. Starting with an (S)-valine-derived thiazole scaffold, researchers have systematically modified the C-terminus, N-terminus, and the central α-carbon to probe the substrate-binding sites of P-gp. niscpr.res.in These modifications, which include the introduction of various amides and other functional groups, have led to the identification of compounds that can either stimulate or inhibit the ATPase activity of P-gp, demonstrating the power of scaffold derivatization in fine-tuning biological activity. niscpr.res.in This modular approach to synthesis, enabled by intermediates like this compound, is a cornerstone of modern medicinal chemistry for developing potent and selective therapeutic agents.

Development of Modulators for Specific Biological Pathways

The 5-aminothiazole scaffold has been instrumental in the development of modulators for a variety of specific biological pathways implicated in disease. Through strategic derivatization, researchers have successfully created compounds that interact with key enzymes and receptors, leading to promising therapeutic candidates.

Enzyme and Receptor Interaction Studies (e.g., Kinase Inhibition, P-glycoprotein ATPase Modulation)

The aminothiazole core is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole (B372263) moiety, in particular, has been a key structural feature in the development of potent inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) and p38 MAP kinase. nih.govniscpr.res.in While not always explicitly starting from this compound, the synthetic strategies often involve the manipulation of an amino group on the thiazole ring, for which the Boc-protected version is a common precursor. For instance, in the development of CDK2 inhibitors, a 2-acetamido-thiazole derivative was identified as a hit and subsequently optimized by replacing a metabolically labile ester with a stable oxazole ring. niscpr.res.in This optimization process involved extensive structure-activity relationship (SAR) studies, where different functional groups were introduced to enhance potency and selectivity. niscpr.res.in

In the context of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance, derivatization of an (S)-valine-derived thiazole scaffold has been explored to modulate its ATPase activity. mdpi.com By systematically modifying the N- and C-termini of the thiazole peptidomimetic, researchers were able to convert an ATPase stimulator into an inhibitor, highlighting the subtle structural changes that can dramatically alter biological function. mdpi.com

| Target Enzyme/Receptor | Thiazole Derivative Type | Key Findings |

| p38 MAP Kinase | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone | Structure-based de novo design led to inhibitors with IC50 values in the low micromolar range. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-Acetamido-thiazolylthio acetic ester derivatives | High-throughput screening hit, optimized to nanomolar inhibitors with potent antiproliferative activity. niscpr.res.in |

| P-glycoprotein (P-gp) | (S)-Valine-derived thiazole peptidomimetics | Systematic modifications led to both stimulators and inhibitors of P-gp ATPase activity, aiding in understanding drug-binding sites. mdpi.com |

Antimicrobial Agent Development (Antibacterial, Antifungal, Antiviral)

The 5-aminothiazole scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Novel thiazole derivatives have shown potent bactericidal activity, particularly against Gram-positive pathogens. researchgate.net For example, certain derivatives bearing 4-chlorophenyl and 4-fluorophenyl substitutions have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus. researchgate.net The synthesis of these compounds often involves the use of aminothiazole precursors, where a Boc-protecting group could facilitate regioselective modifications.

Antifungal Activity: Aminothiazole derivatives have also emerged as promising antifungal agents. One study identified a compound with an aminothiazole core that demonstrated fungistatic activity against Histoplasma capsulatum at micromolar concentrations. ajgreenchem.com This compound, featuring an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position, was found to inhibit yeast growth both in liquid culture and within macrophages. ajgreenchem.com Further structure-activity relationship studies on analogues have helped in identifying key structural features for potent antifungal activity against Histoplasma capsulatum and Cryptococcus neoformans. mdpi.com

Antiviral Activity: The thiazole nucleus is a component of several compounds with antiviral properties. Research has shown that certain substituted aminothiazole derivatives exhibit significant antiviral activity against influenza A virus, with efficacy comparable to standard drugs like oseltamivir (B103847) and amantadine. nih.gov A patent review highlighted the extensive research on thiazole derivatives as inhibitors of a wide range of viruses, including hepatitis B and C, HIV, and coronaviruses. researchgate.net The thiazole-containing drug Nitazoxanide has even entered late-stage clinical trials for the treatment of COVID-19. researchgate.net

| Antimicrobial Target | Derivative Type | Notable Activity |

| Gram-positive bacteria (MRSA, VRSA) | Thiazoles with 4-halophenyl substitutions | Potent bactericidal activity. researchgate.net |

| Histoplasma capsulatum | 2,5-disubstituted aminothiazoles | Fungistatic activity at micromolar concentrations. ajgreenchem.com |

| Cryptococcus neoformans | 2,5-disubstituted aminothiazoles | SAR studies identified key features for activity. mdpi.com |

| Influenza A virus | Substituted aminothiazoles | Activity comparable to oseltamivir and amantadine. nih.gov |

Anticancer and Antitumor Research

The 5-aminothiazole scaffold is a prominent feature in the design of anticancer and antitumor agents. Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and other key cellular proteins.

Several studies have reported the synthesis of novel thiazole derivatives with potent in vitro anticancer activity against a range of human cancer cell lines, such as colon (HCT-116, HT-29), liver (HepG2), and breast (MCF-7) cancer cells. nih.govnih.gov For instance, a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives showed significant growth inhibition against HCT-116 and HT-29 colon cancer cell lines, with some compounds exhibiting greater potency than the standard drug cisplatin. nih.gov The mechanism of action for some of these active compounds was suggested to be the induction of apoptosis. nih.gov

Furthermore, 2-aminothiazole derivatives have been investigated as inhibitors of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. researchgate.net Structure-activity relationship studies of a hit compound from a high-throughput screen led to the development of more potent and selective glutaminase inhibitors. researchgate.net The versatility of the aminothiazole scaffold is also demonstrated in its incorporation into β-amino carbonyl derivatives, which have shown anticancer activity against colon cancer cell lines. niscpr.res.in

| Cancer Cell Line | Derivative Type | Key Findings |

| HCT-116, HT-29 (Colon) | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | Potent growth inhibition, induction of apoptosis. nih.gov |

| HepG2 (Liver) | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | Significant anticancer activity. nih.gov |

| MCF-7 (Breast) | Thiazole-based heterocycles | Antitumor activity demonstrated. nih.gov |

| Various (e.g., TNBC) | 2-aminothiazole derivatives | Inhibition of glutaminase. researchgate.net |

Anticonvulsant Agents

Thiazole-containing compounds have also been explored for their potential as anticonvulsant agents. The structural features of the thiazole ring make it a suitable scaffold for interacting with targets in the central nervous system.

Research in this area has led to the synthesis of novel thiazole-bearing 4-thiazolidinones, which have demonstrated significant anticonvulsant activity in preclinical models. mdpi.com These compounds were designed based on the structures of known anticonvulsants and by combining the thiazole core with other heterocyclic systems. mdpi.com In studies using pentylenetetrazole-induced seizures and maximal electroshock seizure tests in mice, certain derivatives showed excellent anticonvulsant effects. mdpi.com

The development of these agents often involves multi-step synthetic routes where the thiazole core is modified to optimize its pharmacological properties. While the direct use of this compound is not always explicitly detailed in every study, the manipulation of an amino group on the thiazole ring is a common strategy, making the Boc-protected intermediate a valuable tool in the synthesis of such compounds.

Other Therapeutic Explorations

Beyond mainstream applications, the this compound scaffold has proven to be a versatile starting point for the exploration of a diverse range of therapeutic targets. Its synthetic tractability allows for the generation of compound libraries to investigate novel biological activities.

One significant area of exploration is in the development of kinase inhibitors . The 2-aminothiazole moiety is a recognized kinase inhibitor template, and derivatives of this compound have been investigated for their potential to inhibit various kinases involved in cell signaling pathways. For instance, research into Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has utilized this scaffold. A series of 4-aryl-5-aminoalkyl-thiazole-2-amines were designed and synthesized, with some compounds demonstrating potent ROCK II inhibitory activity. nih.gov The general synthetic approach often involves the elaboration of the this compound core to introduce diverse substituents that can interact with the kinase active site.

Another avenue of research has been in the discovery of agents for metabolic disorders . Glutaminase, an enzyme implicated in cancer metabolism, has been a target for inhibitors derived from aminothiazole scaffolds. Structure-activity relationship (SAR) studies on aminothiazole-based glutaminase inhibitors have demonstrated that modifications on the thiazole ring and its substituents can lead to potent and selective compounds. researchgate.net While not always starting directly from this compound, the synthetic strategies employed are often applicable to this scaffold.

Furthermore, derivatives of aminothiazoles have been explored as anti-inflammatory agents . These compounds have been investigated for their ability to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the inflammatory cascade. beilstein-journals.orgresearchgate.net The this compound core provides a convenient handle for introducing functionalities that can modulate the activity and selectivity of these inhibitors.

The following table summarizes some of the other therapeutic areas where the aminothiazole scaffold, with relevance to this compound, has been explored:

| Therapeutic Target/Area | Example Compound Class | Key Findings |

| Kinase Inhibition (ROCK II) | 4-Aryl-5-aminomethyl-thiazole-2-amines | Compound 10l showed a potent IC50 value of 20 nM against ROCK II. nih.gov |

| Metabolic Disorders (Glutaminase) | Substituted 2-amino-thiazoles | SAR studies identified key substitutions leading to improved GLS inhibition and selectivity. researchgate.net |

| Anti-inflammatory (5-Lipoxygenase) | Substituted 2-aminothiazoles | Optimized leads with high potency (IC50 = 0.05 μM) and specificity were identified. beilstein-journals.org |

Strategies for Lead Compound Optimization and Analogue Synthesis

The this compound scaffold is a valuable building block for lead optimization and analogue synthesis in drug discovery. The Boc-protecting group offers a strategic advantage, allowing for selective modifications at other positions of the thiazole ring before its removal and subsequent functionalization of the 5-amino group.

A primary strategy for lead optimization involves the deprotection of the Boc group to yield the free 5-aminothiazole. This amine can then be subjected to a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination, to introduce a diverse array of substituents. This approach is fundamental for exploring the structure-activity relationships (SAR) at the 5-position of the thiazole ring. For example, in the synthesis of peptidomimetic analogues, the Boc group is removed using trifluoroacetic acid (TFA), and the resulting free amine is then coupled with various carboxylic acids. nih.gov

Another key strategy is the modification of the C2 and C4 positions of the thiazole ring. The well-established Hantzsch thiazole synthesis is a versatile method for constructing the thiazole core with pre-defined substituents at these positions. By choosing appropriate α-haloketones and thioamides, a wide variety of analogues can be synthesized. For instance, in the development of antifungal agents, a library of aminothiazole analogues was created by varying the substituents at the 2- and 5-positions to establish a basic SAR. nih.gov

Furthermore, halogenation of the thiazole ring , typically at the C5 position if unsubstituted, provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. While the user's compound of interest has a protected amino group at C5, similar strategies can be envisioned for modifying other positions if a suitable starting material is used or if functional group interconversion is performed.

The table below outlines common strategies for the synthesis and optimization of analogues based on the aminothiazole scaffold:

| Strategy | Description | Typical Reagents/Conditions |

| Boc Deprotection and N-Functionalization | Removal of the Boc group to expose the free amine, followed by reaction with electrophiles. | TFA or HCl for deprotection; Acyl chlorides, sulfonyl chlorides, or aldehydes for functionalization. nih.gov |

| Hantzsch Thiazole Synthesis | Cyclocondensation of an α-halocarbonyl compound with a thioamide to form the thiazole ring with diversity at C2 and C4. | α-haloketones, thioamides, base. nih.gov |

| Substitution at C2 | Introduction of various groups at the 2-position of the thiazole ring. | Can be achieved through the Hantzsch synthesis by varying the thioamide component. |

| Substitution at C4 | Introduction of various groups at the 4-position of the thiazole ring. | Can be achieved through the Hantzsch synthesis by varying the α-haloketone component. |

These strategies, often used in combination, provide a robust platform for medicinal chemists to systematically explore the chemical space around the this compound core, leading to the identification of optimized lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 5-(Boc-amino)thiazole, providing detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atoms.

¹H-NMR: Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group and the thiazole (B1198619) ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the thiazole ring and the N-H proton of the amino group produce signals in the downfield region, with their specific chemical shifts and coupling patterns confirming the substitution pattern of the ring.

¹³C-NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances include those for the carbonyl carbon and the quaternary carbon of the Boc group, which are readily identifiable. mdpi.com The signals for the methyl carbons of the tert-butyl group appear in the aliphatic region, while the carbons of the thiazole ring resonate in the aromatic region, confirming the heterocyclic core structure. asianpubs.org

¹⁵N-NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can be a valuable tool for unambiguously identifying the nitrogen atoms within the structure. beilstein-journals.orgbeilstein-journals.org This technique can distinguish between the nitrogen atom in the thiazole ring and the nitrogen of the Boc-protected amino group, providing definitive structural confirmation. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the typical chemical shifts observed for this compound in NMR spectroscopy.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Boc (-C(CH₃)₃) | ~1.5 (singlet, 9H) |

| ¹H | Thiazole Ring Protons | ~7.0 - 8.5 |

| ¹H | Amine (-NH) | Variable, broad singlet |

| ¹³C | Boc (-C(C H₃)₃) | ~28 |

| ¹³C | Boc (-C (CH₃)₃) | ~80 |

| ¹³C | Boc (-C=O) | ~153 |

| ¹³C | Thiazole Ring Carbons | ~110 - 160 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and to corroborate its elemental composition. d-nb.info Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed to generate intact molecular ions with minimal fragmentation. d-nb.info

For this compound (molecular formula C₉H₁₄N₂O₂S), the theoretical monoisotopic mass is 214.08 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 215.09. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula, further solidifying the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂S |

| Monoisotopic Molecular Weight | 214.08 g/mol |

| Commonly Observed Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | ~215.09 |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental for both the purification and purity assessment of this compound, ensuring that the sample is free of starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high precision and accuracy. d-nb.info Reversed-phase HPLC is typically used, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). d-nb.info A polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. d-nb.info The purity is determined by integrating the peak area of the compound detected by a UV detector and comparing it to the total area of all observed peaks.

The table below outlines a typical set of parameters for an HPLC purity analysis of an aminothiazole derivative.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) formate) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis Absorbance (e.g., at 254 nm or 272 nm) d-nb.info |

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the most common technique. nii.ac.jp The crude product is loaded onto a column containing a stationary phase, typically silica (B1680970) gel. An eluent, which is a mixture of solvents with varying polarities (e.g., a hexane/ethyl acetate (B1210297) system), is passed through the column. nii.ac.jp The components of the crude mixture are separated based on their differential adsorption to the silica gel. While the Boc protecting group is generally stable on silica gel, care must be taken as acidic residues on the silica can sometimes cause partial deprotection. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534), is occasionally added to the eluent. chemicalforums.com

Patents and Intellectual Property in 5 Boc Amino Thiazole Research

Analysis of Patented Synthetic Routes

The synthesis of the 5-aminothiazole core, and by extension its Boc-protected form, is a critical step in the preparation of a wide array of patented compounds. The Hantzsch thiazole (B1198619) synthesis and its variations remain a foundational method, but intellectual property in this area often focuses on novel modifications or specific applications that offer advantages in yield, purity, or scalability for producing complex downstream products.

Patents often describe the formation of the aminothiazole ring as a key step. For instance, a common patented strategy involves the reaction of a thiourea (B124793) with an α-halocarbonyl compound. In the context of producing 2-aminothiazole-5-carboxamides, which are precursors to kinase inhibitors, patents from Bristol-Myers Squibb (US 7,491,725 B2) detail processes starting from β-oxy-α,β-unsaturated carboxyl aromatic amides. google.comunifiedpatents.com These precursors are halogenated and then reacted with thiourea to form the desired 2-aminothiazole (B372263) ring structure. google.com The Boc-protecting group is typically introduced to the 2-amino group to facilitate subsequent reactions, such as coupling with other moieties. google.comepo.org

Another patented approach involves the synthesis of 2-amino-thiazole-5-carboxylic acid aryl amides, where an amine-protected thiazole carboxylic acid chloride is reacted with a substituted aniline. epo.org The Boc group is a frequently used amine protecting group in these patented syntheses. The protection allows for controlled, stepwise assembly of complex molecules, which is crucial for the synthesis of targeted therapeutics like kinase inhibitors.

The table below summarizes key aspects of patented synthetic strategies leading to or involving aminothiazole derivatives.

| Patent/Source Reference | Synthetic Strategy Highlight | Key Reactants | Relevance to 5-(Boc-amino)thiazole |

| US 7,491,725 B2 | Halogenation of β-oxy-α,β-unsaturated carboxyl amides followed by reaction with thiourea. google.comunifiedpatents.com | β-(alkoxy)oxyacryloyl aromatic amides, Thiourea | Forms the core 2-aminothiazole structure which is then typically protected with a Boc group for further elaboration into kinase inhibitors. google.com |

| EP 1919885 B1 | Reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline. epo.org | Amine-protected thiazole carboxylic acid chloride, Substituted aniline | This route explicitly uses an amine-protecting group, often Boc, on the thiazole intermediate before coupling. epo.org |

| Cook-Heilborn Synthesis | Reaction of α-amino nitriles with reagents like carbon disulfide or isothiocyanates. neliti.com | α-amino nitriles, Carbon disulfide/ isothiocyanate | A flexible method for producing 5-aminothiazoles, providing a direct route to the scaffold of the target compound. neliti.com |

Patent Landscape for Therapeutic Applications

The patent landscape for therapeutic applications of molecules containing the this compound core is extensive and diverse, reflecting the versatility of the thiazole scaffold in drug design. neliti.com The majority of patents fall within the oncology and immunology sectors, with a significant focus on kinase inhibitors.

Kinase Inhibitors: A substantial number of patents, particularly from companies like Bristol-Myers Squibb, protect 2-aminothiazole derivatives as potent inhibitors of various kinases. google.comunifiedpatents.comgoogle.com These compounds are claimed for the treatment of oncological and immunological disorders. google.comgoogle.com The 2-aminothiazole moiety serves as a crucial pharmacophore that often binds to the hinge region of the kinase enzyme. Dasatinib, a multi-targeted kinase inhibitor, is a prominent example of a marketed drug whose synthesis involves a 2-aminothiazole core, highlighting the commercial importance of this structural motif. neliti.com Patents in this area cover not just the final compounds but also their use in treating specific cancers and inflammatory conditions. google.comgoogleapis.com

Other Therapeutic Areas: Beyond kinase inhibition, the aminothiazole scaffold is featured in patents for a range of other therapeutic applications:

Neurodegenerative Disorders: Aminobenzothiazole derivatives have been patented for their neuroprotective effects, with potential applications in treating conditions like Alzheimer's or Parkinson's disease. google.com

Antiviral Agents: The thiazole ring is a component of various patented compounds with activity against a wide spectrum of viruses, including influenza, hepatitis B and C, and HIV. nih.gov

Antibacterial Agents: Patents describe bi-aryl monobactam compounds incorporating a thiazole moiety for the treatment of bacterial infections. google.com

Anti-inflammatory Agents: The general anti-inflammatory potential of thiazole derivatives is well-documented in the patent literature. neliti.com

The table below provides an overview of the patented therapeutic applications for aminothiazole-containing compounds.

| Therapeutic Area | Target/Mechanism of Action | Example Patent Assignee | Relevance of Aminothiazole Core |

| Oncology | Protein Tyrosine Kinase, p38 Kinase, PI3 Kinase Inhibition. google.comgoogleapis.com | Bristol-Myers Squibb | Serves as a key structural element for binding to the ATP-binding site of kinases. google.comunifiedpatents.com |

| Immunology & Inflammation | p38 Kinase Inhibition, general anti-inflammatory activity. google.comneliti.com | Bristol-Myers Squibb | Modulation of inflammatory pathways through kinase inhibition. google.com |

| Neurodegenerative Disorders | Neuroprotective agents. google.com | Not specified in snippet | The aminobenzothiazole structure is claimed for the prevention or treatment of neurodegenerative diseases. google.com |

| Infectious Diseases | Antiviral, Antibacterial. nih.govgoogle.com | Not specified in snippet | The thiazole moiety is a versatile scaffold for developing agents against various pathogens. nih.govgoogle.com |

Future Directions and Emerging Research Avenues for 5 Boc Amino Thiazole

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 5-aminothiazole derivatives, for which 5-(Boc-amino)thiazole is a key intermediate, is continuously evolving. While traditional methods like the Cook-Heilbron and Hantzsch thiazole (B1198619) syntheses remain fundamental, current research is focused on developing more efficient, selective, and environmentally benign approaches. wikipedia.orgnih.gov

Emerging strategies include one-pot, multi-component reactions that increase efficiency by reducing the number of purification steps. bepls.com For instance, green chemistry principles are being applied through the use of catalysts like silica-supported tungstosilisic acid and alternative energy sources such as microwave irradiation and ultrasonic irradiation to accelerate reactions and improve yields. bepls.com Researchers are also exploring novel catalyst-free methods, for example, using polyethylene (B3416737) glycol (PEG-400) as a recyclable medium for the synthesis of 2-aminothiazoles. bepls.com Another approach involves direct functionalization of the 2-aminothiazole (B372263) core through a two-step halogenation/nucleophilic substitution protocol, which avoids the need to isolate the halogenated intermediate, thereby streamlining the process. jocpr.com These advancements aim to make the synthesis of complex thiazole derivatives more sustainable and cost-effective for large-scale production.

| Synthetic Approach | Key Features | Potential Advantages |

| Multi-component Reactions | One-pot synthesis involving three or more reactants. researchgate.net | Increased efficiency, reduced waste, simplified purification. bepls.com |

| Green Catalysis | Use of reusable catalysts like silica-supported tungstosilisic acid. bepls.com | Environmentally friendly, catalyst can be recovered and reused. bepls.com |

| Microwave/Ultrasonic Irradiation | Application of alternative energy sources to drive reactions. bepls.com | Faster reaction times, often higher yields. bepls.com |

| Direct Functionalization | Halogenation followed by in-situ nucleophilic substitution. jocpr.com | Streamlined process, avoids isolation of intermediates. jocpr.com |

Exploration of Undiscovered Biological Activities and Target Identification

The thiazole nucleus is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govglobalresearchonline.netmdpi.com Future research is geared towards exploring novel therapeutic areas and identifying the specific molecular targets of new this compound derivatives.

Recent studies have demonstrated the potential of thiazole compounds as potent and specific inhibitors of novel targets. For example, derivatives have been developed as PI3K/mTOR dual inhibitors and tubulin polymerization inhibitors for cancer therapy. nih.govnih.gov In the realm of inflammatory diseases, novel 2-aminothiazole derivatives have shown high potency as 5-lipoxygenase (5-LO) inhibitors. nih.gov The exploration extends to infectious diseases, with thiazole hydrazines showing promise as antimalarial agents against Plasmodium falciparum and others exhibiting antifungal activity against pathogens like Histoplasma capsulatum and Cryptococcus neoformans. nanobioletters.comnih.gov The discovery of a thiazole derivative's activity against fungal pathogens came through a high-throughput screening of a compound library, highlighting a path to uncovering new uses. nih.gov Further investigations aim to uncover activities against a broader range of pathogens and diseases, such as diabetes and viral infections. nih.govekb.eg

| Biological Activity | Target/Disease | Example Compound Class |

| Anticancer | PI3Kα/mTOR nih.gov | Thiazole derivatives nih.gov |

| Anticancer | Tubulin Polymerization nih.gov | Thiazole-naphthalene derivatives nih.gov |

| Anti-inflammatory | 5-Lipoxygenase (5-LO) nih.gov | 2-Aminothiazole derivatives nih.gov |

| Antimalarial | Plasmodium falciparum nanobioletters.com | Thiazole hydrazines nanobioletters.com |

| Antifungal | Histoplasma capsulatum nih.gov | Aminothiazole analogues nih.gov |

| Anti-diabetic | α-glucosidase ekb.eg | Hydrazine thiazole derivatives ekb.eg |

Advanced Computational Modeling Approaches in Drug Design

Computational tools are becoming indispensable in the rational design of novel drugs based on the this compound scaffold. Techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies are being employed to accelerate the drug discovery process. ekb.egmdpi.com

Molecular docking simulations help predict how different thiazole derivatives will bind to the active sites of target proteins, providing insights into the key interactions that drive biological activity. nih.govekb.eg This information is crucial for optimizing lead compounds. For instance, docking studies have been used to support the potential of thiazole derivatives as α-glucosidase inhibitors for diabetes and to understand how they bind to the colchicine (B1669291) binding site of tubulin in cancer cells. nih.govekb.eg DFT calculations are used to understand the electronic structure and reactivity of these molecules, which can aid in the design of new synthetic routes and in predicting their metabolic stability. mdpi.com These computational approaches, by providing a molecular-level understanding of drug-target interactions, allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Integration with Combinatorial Chemistry and High-Throughput Screening

The structural versatility of the this compound core makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) campaigns. benthamscience.comj-morphology.com These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the identification of new drug leads.

By systematically modifying the substituents at various positions on the thiazole ring, combinatorial libraries can be generated to explore a vast chemical space. mdpi.com These libraries can then be subjected to HTS against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity. wordpress.com A notable success in this area was the identification of an aminothiazole derivative, 41F5, as a highly active agent against the fungal pathogen Histoplasma capsulatum through a phenotypic HTS of thousands of compounds. nih.gov This initial hit served as a template for developing a structure-activity relationship (SAR) by synthesizing and testing numerous analogues, demonstrating a powerful synergy between HTS and traditional medicinal chemistry. nih.gov The integration of automated synthesis, HTS, and data analysis will continue to be a powerful engine for discovering novel therapeutic applications for this compound derivatives.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Boc-amino)thiazole derivatives, and how are they characterized?

- Methodological Answer : Synthesis typically involves reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with amines to form carboxamides or ketones. Key steps include Boc protection of the amino group, followed by purification via column chromatography. Characterization employs FTIR (to confirm carbonyl groups and Boc protection), ¹H NMR (to verify substituent integration), mass spectrometry (for molecular weight confirmation), and elemental analysis. Lipophilicity (Log P) is measured to assess blood-brain barrier penetration potential .

Q. How is the anti-convulsant activity of thiazole derivatives evaluated in preclinical models?

- Methodological Answer : Anti-convulsant activity is tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Compounds are administered at 30–300 mg/kg, with protection against seizures assessed at 0.5–4 hours post-dose. Neurotoxicity is evaluated via rotarod tests to detect motor impairment. Ethanol interaction studies monitor side effects like lateral recumbency .

Q. What role does the thiazole ring play in enhancing biological activity?

- Methodological Answer : The thiazole ring contributes to hydrogen bonding (via nitrogen/sulfur atoms) and hydrophobic interactions with target proteins like GABA transaminase (GABA-T). Its sulfur atom improves blood-brain barrier penetration , critical for CNS-targeted drugs. Substituents like β-naphthalene enhance binding to hydrophobic pockets in enzymes .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., using Maestro Schrödinger Suite ) predict binding modes to targets like GABA-T (PDB ID: 1OHW). Validated protocols use RMSD < 2 Å for co-crystallized ligands (e.g., roussin’s red). Key interactions include:

- Hydrogen bonds between the Boc group and Arg/Glu residues.

- π-π stacking of naphthalene with Phe/Tyr residues.

- Hydrophobic interactions of methyl groups with Leu/Ile pockets.

Compounds with docking scores < −8.0 kcal/mol typically show potent in vitro GABA-T inhibition .

Q. How do discrepancies arise between in vitro GABA-T inhibition and in vivo anti-convulsant efficacy?

- Methodological Answer : Discrepancies stem from: